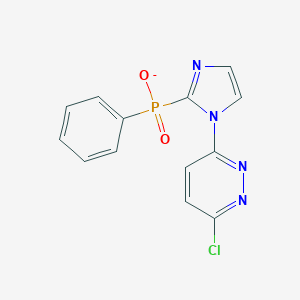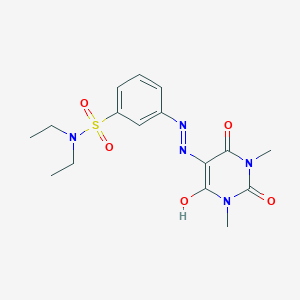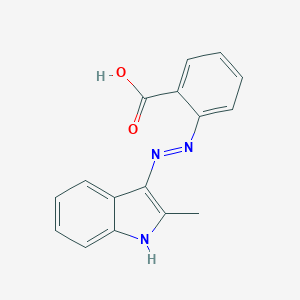
1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid: is a complex organic compound that features a unique combination of a chloropyridazine ring, an imidazole ring, and a phenylphosphinate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid typically involves multi-step organic reactions. One common approach is to start with the chloropyridazine derivative, which undergoes a series of reactions to introduce the imidazole and phenylphosphinate groups. Key steps may include nucleophilic substitution, cyclization, and phosphorylation reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques. Industrial methods also focus on ensuring environmental sustainability by reducing waste and using green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the chloropyridazine ring, converting it to a more reduced form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced chloropyridazine derivatives.
Substitution: Various substituted phenylphosphinate derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel catalysts.
Biology: In biological research, 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where its unique chemical structure can interact with specific biological targets.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable and functionalized structures.
作用机制
The mechanism of action of 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid involves its interaction with specific molecular targets. The chloropyridazine ring can bind to enzymes or receptors, inhibiting their activity. The imidazole ring may participate in hydrogen bonding and coordination with metal ions, enhancing the compound’s binding affinity. The phenylphosphinate group can modulate the compound’s overall electronic properties, influencing its reactivity and stability.
相似化合物的比较
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the chloropyridazine core but differs in the attached functional groups, leading to distinct chemical and biological properties.
Chloropyridine Derivatives: Compounds like 2-chloropyridine and 3-chloropyridine have similar chloropyridine structures but lack the imidazole and phenylphosphinate groups, resulting in different reactivity and applications.
Uniqueness: The uniqueness of 1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl(phenyl)phosphinic acid lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C13H9ClN4O2P- |
|---|---|
分子量 |
319.66g/mol |
IUPAC 名称 |
[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-phenylphosphinate |
InChI |
InChI=1S/C13H10ClN4O2P/c14-11-6-7-12(17-16-11)18-9-8-15-13(18)21(19,20)10-4-2-1-3-5-10/h1-9H,(H,19,20)/p-1 |
InChI 键 |
HQQMLDMUNVJVJR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-] |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=NN=C(C=C3)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381824.png)

![N-cyclohexyl-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381829.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B381830.png)

![3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid](/img/structure/B381833.png)
![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B381836.png)
![2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381837.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381838.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381840.png)
![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)
![3-allyl-5-(4-fluorophenyl)-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381844.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B381846.png)
